2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline

Lipophilic Efficiency ADMET Prediction Kinase Lead Optimization

Medicinal chemistry teams optimizing kinase inhibitors face multiparameter challenges where maintaining LipE while improving selectivity is critical. This compound (MW 268 Da, XLogP 2.4, pKa 2.23) provides a favorable fragment starting point. • Lower logP by ≥0.4 units vs. alkyl analogs without losing heavy-atom contacts. • pKa 2.23 enables direct N-acylation under mild conditions, eliminating protection/deprotection steps. • 98% purity reduces post-screening resynthesis burden for fragment-based libraries. Supplied for pharmaceutical R&D with ISO-certified quality systems.

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
CAS No. 1220021-52-2
Cat. No. B1392421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline
CAS1220021-52-2
Molecular FormulaC13H20N2O2S
Molecular Weight268.38 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N
InChIInChI=1S/C13H20N2O2S/c1-2-18(16,17)13-7-6-11(10-12(13)14)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
InChIKeySCJBWJLQBZUEST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline Chemical Identity & Procurement


2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline (CAS 1220021-52-2) is a heterocyclic aromatic amine featuring a 2‑ethylsulfonyl group and a 5‑piperidin‑1‑yl substituent on the aniline core (molecular formula C₁₃H₂₀N₂O₂S, MW 268.38 g mol⁻¹) [1]. Its computed physicochemical profile (XLogP 2.4, TPSA 71.8 Ų, pKa 2.23) positions it as a moderately lipophilic, weakly basic building block amenable to further functionalization [1]. The compound is primarily supplied for pharmaceutical R&D and medicinal chemistry applications, with commercial availability at ≥98 % purity .

1
Supports medicinal chemistry and fragment-based drug discovery workflows
Unsubstituted piperidine building block with moderate lipophilicity (XLogP ~2.4)
2
Compatible with chemoselective N-acylation without protecting-group strategies
Low aniline pKa (~2.2) enables selective coupling under mild conditions
3
Procured at ≥98% purity for reliable multi-step synthesis and lead optimization
Reduces byproduct risk in Pd-catalyzed couplings and amide formations

Why Analogs Cannot Replace 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline


The precise substitution pattern on the piperidine ring directly modulates lipophilicity (XLogP range 2.4–3.3), molecular weight (268–296 Da), and nitrogen basicity (pKa 2.23). These parameters are not merely physicochemical descriptors — they concretely impact passive permeability, nonspecific protein binding, metabolic stability, and selectivity in target‑engagement assays [1][2]. Even a single methyl group addition on the piperidine ring alters the compound’s pharmacokinetic footprint enough to disqualify it as a direct replacement in a lead‑optimization series, where lipophilic ligand efficiency (LipE) and fractional polar surface area are critical multiparameter decision points [1].

Lipophilicity
Alkyl-piperidine analogs (methyl or ethyl substituted) exhibit higher XLogP values that may shift ligand efficiency and ADMET profiles away from the target compound's parameters.
Purity grade
Closest analogs are typically offered at ≥95% purity. A 3-percentage-point gap can alter impurity profiles enough to require re-validation of downstream synthetic routes.
Molecular weight
Higher molecular weight in substituted analogs (Δ +14–28 Da) may not directly transfer favorable ligand-efficiency or oral-druggability property profiles.

Quantitative Differentiation: 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline vs. Analogs


Lower Intrinsic Lipophilicity vs. Alkyl Analogs

The target compound exhibits an XLogP of 2.4, which is 0.4 log units lower than all three positional methyl‑piperidine isomers (XLogP 2.8) and 0.9 log units lower than the 2‑ethyl‑piperidine analog (XLogP 3.3) [1][2][3]. In drug‑discovery programs, a shift of this magnitude in lipophilicity correlates with measurably reduced plasma protein binding and lower risk of phospholipidosis, while maintaining acceptable passive permeability [4].

Lower Intrinsic Lipophilicity
Class-level
ΔXLogP = –0.4 to –0.9
Reported lipophilicity advantage may support ligand-efficiency metrics in scaffold-hopping campaigns.
XLogP3-AA computed values vs. methyl and 2-ethyl piperidine analogs.
Lipophilic Efficiency ADMET Prediction Kinase Lead Optimization

Higher Purity for Reliable Multistep Synthesis

Commercial specifications for the target compound include a minimum purity of 98 % (NLT 98 %, batch analysis provided) . In contrast, the closest methyl‑substituted analog is typically offered at ≥95 % purity . A 3‑percentage‑point purity difference can significantly impact downstream reaction yields in bond‑forming steps, particularly when the impurity profile consists of regioisomeric amines capable of participating in competing pathways.

Higher Purity Specification
Data to verify
≥98% (Target) vs. ≥95% (Analog)
Supports more reliable yields in bond-forming steps; reduces purification burden.
Vendor-certified specifications; analytical method not disclosed for comparison.
Process Chemistry Supply Chain Reliability Multi‑Step Synthesis

Lower Molecular Weight for Ligand Efficiency Design

The molecular weight of the target compound (268.38 Da) is 14 Da lower than the methyl‑piperidine analogs (282.40 Da) and 28 Da lower than the 2‑ethyl‑piperidine analog (296.4 Da) [1][2][3]. In ligand‑efficiency calculations, this translates to a higher LE per heavy atom if equipotency is maintained, a principle substantiated by decades of drug‑optimization meta‑analyses showing that compounds with lower MW have a higher probability of achieving favorable oral bioavailability when progressed [4].

Lower Molecular Weight
Class-level
ΔMW = –14 Da to –28 Da
Reported MW advantage may translate to higher ligand efficiency if equipotency is maintained.
Fragment-to-lead context; compliance with property-based design rules is context-dependent.
Fragment-Based Drug Discovery Ligand Efficiency Pharmacokinetic Optimization

Low pKa for Chemoselective Functionalization

The predicted pKa of the aniline NH₂ in the target compound is 2.23 ± 0.40 , substantially lower than that of unsubstituted aniline (pKa ~ 4.6). This attenuation of basicity, imparted by the electron‑withdrawing 2‑ethylsulfonyl group, shifts the reactivity window for N‑acylation and sulfonylation such that coupling can be conducted under mildly acidic conditions without protonating the piperidine nitrogen (predicted pKa ~ 10), thus avoiding competing nucleophilic pathways [1].

Low pKa for Chemoselectivity
Source review
pKa 2.23 ± 0.40 (predicted)
May enable direct N-acylation without piperidine protection, reducing step count.
Predicted by ACD/Labs Percepta; experimental confirmation is recommended for specific coupling conditions.
Chemoselective Coupling Synthetic Methodology Amide Bond Formation

Low Conformational Entropy Penalty vs. Analogs

The target compound possesses 3 rotatable bonds [1], equaling the count for methyl‑substituted analogs but one fewer than the 2‑ethyl‑piperidine analog (4 rotatable bonds) [2]. Each additional rotatable bond is estimated to contribute a conformational entropy penalty of approximately 0.5–1.0 kcal mol⁻¹ upon binding to a macromolecular target [3]. When prioritizing fragments or early leads for the same binding pocket, the lower rotatable‑bond count of the target compound predicts a more favorable enthalpic‑entropic balance.

Low Conformational Entropy Penalty
Class-level
3 rotatable bonds (–1 vs. ethyl analog)
Reduced flexibility may support more favorable binding thermodynamics in rigid pockets.
Conformational entropy penalty is a class-level inference; target-specific binding requires experimental validation.
Conformational Analysis Binding Thermodynamics Molecular Recognition

Higher Aqueous Solubility for Assay Compatibility

Combining the lower XLogP (2.4) with a TPSA of 71.8 Ų [1] yields a predicted Log S in the range of –3.1 to –3.5 based on the Yalkowsky general solubility equation, whereas the 2‑ethyl analog (XLogP 3.3, TPSA 71.8 Ų) is predicted to have Log S around –3.7 to –4.1 [2][3]. A solubility advantage of ~0.6 log units translates to roughly 4‑fold higher maximum aqueous concentration, reducing the risk of compound precipitation during dose‑response or kinetic assays and thereby improving data reproducibility.

Higher Predicted Aqueous Solubility
Class-level
Estimated Log S –3.1 to –3.5 (Yalkowsky GSE)
Reported ~4-fold higher solubility may improve assay reproducibility by reducing precipitation risk.
Predicted by General Solubility Equation; experimental solubility data are recommended for assay design.
Aqueous Solubility Assay Development Biochemical Screening

Optimal Application Scenarios for 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline


Kinase Lead Optimization Favoring Low Lipophilicity

Medicinal chemistry teams performing scaffold‑hopping or lead optimization for kinase targets (e.g., TAK1, Aurora kinases) often face multiparameter optimization challenges where maintaining LipE while improving selectivity is critical. The target compound’s XLogP of 2.4 and MW of 268 Da provide a more favorable starting point than methyl‑ or ethyl‑substituted analogs, directly supporting compliance with Lipinski and property‑based design guidelines. Researchers should prioritize this compound when the objective is to reduce log P by ≥0.4 units within a congeneric series without sacrificing heavy‑atom contacts.

Fragment-Based Screening for Kinase Hinge Motifs

Fragment libraries constructed with the target compound benefit from its low molecular weight (268 Da), moderate TPSA (71.8 Ų), and limited rotatable bonds (3), all of which are associated with better hit rates in fragment‑based drug discovery. The 98 % commercial purity further reduces the burden of post‑screening resynthesis. Procurement teams building privileged‑fragment collections for kinase or bromodomain targets should favor this unsubstituted piperidine variant over heavier, more lipophilic analogs.

Chemoselective Functionalization Without Protecting Groups

The exceptionally low aniline pKa (2.23) enables direct N‑acylation or sulfonylation under mildly acidic conditions without protonating or activating the distal piperidine nitrogen. This characteristic is especially valuable in convergent synthetic routes where protection/deprotection sequences would introduce additional steps, waste, and cost. Process chemists seeking a building block that streamlines amide bond formation in the presence of a free tertiary amine should select this compound over anilines with higher pKa values that require pre‑activation or orthogonal protection.

Metabolic Stability Benchmarking for Piperidine Probes

When investigating the structure‑metabolism relationships of piperidine‑bearing probes, the target compound serves as the ideal unsubstituted reference standard. Its lower lipophilicity and lower molecular weight predict slower oxidative metabolism compared to N‑alkyl or ring‑alkylated analogs, providing a benchmark against which the metabolic penalty of additional alkyl groups can be quantitatively assessed in liver microsome or hepatocyte stability assays.

Application
Selection Property
Validation Focus
Kinase lead optimization
Low lipophilicity scaffold for LipE-driven design
Property-based design rule compliance; ADMET profiling
Fragment-based screening
Low MW and limited rotatable bonds for privileged-fragment libraries
Hit-rate and binding-thermodynamics analysis in kinase or bromodomain targets
Chemoselective functionalization
Low aniline pKa for protecting-group-free N-acylation
Reaction condition scouting; step-count reduction in convergent synthesis
Metabolic stability benchmarking
Unsubstituted piperidine reference standard for SAR studies
Oxidative metabolism comparison in liver microsome or hepatocyte assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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